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molecular formula C14H10O3 B8422234 4-Methoxy-dibenzofuran-1-carbaldehyde

4-Methoxy-dibenzofuran-1-carbaldehyde

Cat. No. B8422234
M. Wt: 226.23 g/mol
InChI Key: UACIGLTVEDAPKV-UHFFFAOYSA-N
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Patent
US08263648B2

Procedure details

4-Methoxydibenzofuran (25 g, 0.12 mol) was dissolved in DCM (300 ml) at room temperature and cooled to 0° C. To this solution TiCl4 (22.2 ml, 0.20 mol) was added drop wise at 0-2° C. The reaction mass was allowed to stir for 10 min and to that solution dichloromethyl methylether (9.7 ml, 0.107 mol) was added drop wise at 0° C. The reaction mass was stirred for 10 min and the reaction was monitored by TLC. Once the reaction was completed, the reaction mass was quenched with water and the organic layer was washed with NaHCO3 solution and brine. The organic layer was dried with sodium sulfate and concentrated under vacuum. 4-methoxy-dibenzofuran-1-carbaldehyde was isolated by column chromatography obtaining a white solid. Yield 13.5 g (48%)
Name
4-Methoxydibenzofuran
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
22.2 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[O:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1.Cl[CH:17]([O:19]C)Cl>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:8]2[O:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[C:6]([CH:17]=[O:19])=[CH:5][CH:4]=1

Inputs

Step One
Name
4-Methoxydibenzofuran
Quantity
25 g
Type
reactant
Smiles
COC1=CC=CC2=C1OC1=C2C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.7 mL
Type
reactant
Smiles
ClC(Cl)OC
Step Three
Name
Quantity
22.2 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise at 0° C
CUSTOM
Type
CUSTOM
Details
the reaction mass was quenched with water
WASH
Type
WASH
Details
the organic layer was washed with NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(C2=C1OC1=C2C=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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